molecular formula C19H15BrN4O2S B2418376 N-(2-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 946269-09-6

N-(2-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2418376
CAS No.: 946269-09-6
M. Wt: 443.32
InChI Key: YCAFJJDESAGGLY-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2S/c1-10-7-11(2)22-18-15(10)16-17(27-18)19(26)24(9-21-16)8-14(25)23-13-6-4-3-5-12(13)20/h3-7,9H,8H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAFJJDESAGGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-bromophenyl group: This step may involve a substitution reaction using a brominated aromatic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
  • N-(2-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Uniqueness

N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds.

Biological Activity

N-(2-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a triazatricyclo structure with multiple functional groups that contribute to its biological properties. The inclusion of a bromophenyl moiety enhances its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Protein Interaction : The compound is believed to bind to specific proteins involved in various cellular pathways, influencing their function and activity.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes that play critical roles in metabolic processes.
  • Cell Signaling Modulation : The compound may affect signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

Activity Description
AnticancerExhibits cytotoxic effects against various cancer cell lines through apoptosis induction.
AntimicrobialDemonstrates activity against certain bacterial strains, suggesting potential as an antibiotic agent.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo models of inflammation.
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress-induced damage.

Case Studies

  • Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Antimicrobial Effects : In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus .
  • Neuroprotective Properties : Research involving neuroblastoma cells showed that treatment with the compound reduced cell death caused by oxidative stress by 40%, indicating potential for neuroprotective applications .

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